Methyl 5-Amino-2-Methylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-amino-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPZKGOLYSCSEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567555 | |
| Record name | Methyl 5-amino-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18595-12-5 | |
| Record name | Methyl 5-amino-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-Amino-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 5 Amino 2 Methylbenzoate and Analogs
Established Synthetic Routes
The principal methods for preparing Methyl 5-Amino-2-Methylbenzoate include direct esterification of the corresponding carboxylic acid, amination of a suitable precursor, or a multi-step sequence involving nitration followed by reduction.
Esterification remains one of the most direct and fundamental methods for the synthesis of this compound, starting from 5-Amino-2-methylbenzoic acid.
The direct esterification of 5-Amino-2-methylbenzoic acid with methanol (B129727) is typically accomplished under acidic conditions, a process commonly known as Fischer esterification. The reaction involves protonating the carboxyl group to enhance its electrophilicity, followed by nucleophilic attack from methanol. The equilibrium is driven towards the product, this compound, by using a large excess of methanol or by removing the water formed during the reaction. tcu.edu
Commonly used acid catalysts include sulfuric acid (H₂SO₄), gaseous hydrochloric acid (HCl), or p-toluenesulfonic acid. mdpi.comnih.gov More recently, solid acid catalysts and reagents like trimethylchlorosilane (TMSCl) have been employed to facilitate the transformation under milder conditions. mdpi.comnih.gov The use of TMSCl in methanol is advantageous as it generates HCl in situ and offers easy operation and simple workup procedures. nih.gov
| Starting Material | Reagents | Catalyst | General Conditions | Reference(s) |
| 5-Amino-2-methylbenzoic acid | Methanol (excess) | H₂SO₄, HCl, or TMSCl | Reflux or room temperature, depending on catalyst | tcu.edumdpi.comnih.gov |
| Various Benzoic Acids | Methanol | Zr/Ti Solid Acid | Reflux (120 °C), 24h | mdpi.com |
An alternative and highly effective method for esterification involves the use of thionyl chloride (SOCl₂) in methanol. commonorganicchemistry.comresearchgate.net This procedure is particularly useful for amino acids because the amino group is protonated and protected as its hydrochloride salt under the reaction conditions, preventing unwanted side reactions. researchgate.net
The reaction proceeds through the initial conversion of the carboxylic acid to a highly reactive acyl chloride intermediate. The acyl chloride is then immediately attacked by methanol to form the methyl ester. The reaction is typically initiated by the slow, dropwise addition of thionyl chloride to a cooled solution of the amino acid in methanol, followed by a period of reflux to ensure complete conversion. commonorganicchemistry.comresearchgate.net The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion. researchgate.net
| Starting Material | Reagents | General Conditions | Reference(s) |
| 5-Amino-2-methylbenzoic acid | Thionyl chloride (SOCl₂), Methanol (MeOH) | Dropwise addition of SOCl₂ at 0-5°C, followed by reflux (e.g., 70°C) for several hours. | commonorganicchemistry.comresearchgate.netresearchgate.net |
Modern cross-coupling methodologies provide a powerful means to form carbon-nitrogen bonds, allowing for the synthesis of this compound from a halogenated precursor. The Buchwald-Hartwig amination is a prominent example of such a transformation. rsc.orgresearchgate.net This palladium-catalyzed reaction couples an aryl halide or triflate with an amine.
In a hypothetical synthesis of this compound, a precursor such as Methyl 5-bromo-2-methylbenzoate could be coupled with an ammonia (B1221849) surrogate or a protected amine, followed by deprotection. The reaction requires a palladium catalyst (e.g., those containing ligands like PEPPSI-IPr), a base (such as sodium tert-butoxide), and a suitable solvent. rsc.org A related synthesis has been reported involving the Buchwald-Hartwig cross-coupling of methyl 4-bromo-2-methylbenzoate with 4-methylaniline. iucr.org Copper-catalyzed amination procedures have also been developed for coupling aryl bromides with various amines. nih.gov
| Precursor | Coupling Partner | Catalyst System | General Conditions | Reference(s) |
| Methyl 5-bromo-2-methylbenzoate | Ammonia surrogate or protected amine | Pd-catalyst (e.g., PEPPSI-IPr), Base (e.g., NaOtBu) | Anhydrous solvent, inert atmosphere | rsc.orgiucr.org |
| 2-Bromobenzoic acids | Aryl or Aliphatic Amines | Cu powder, Cu₂O, K₂CO₃ | Reflux (e.g., 130°C) in 2-ethoxyethanol | nih.gov |
A common and reliable multi-step approach to synthesizing aromatic amines involves the nitration of an aromatic ring followed by the chemical reduction of the resulting nitro group.
The synthesis of this compound can be strategically initiated from Methyl 2-methylbenzoate (B1238997) (also known as methyl o-toluate). The directing effects of the substituents on the aromatic ring are key to this approach. The methyl group is an activating, ortho, para-director, while the methyl ester group is a deactivating, meta-director. Both groups direct the incoming electrophile to the C-5 position.
The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at low temperatures (e.g., below 15°C) to control the reaction and prevent the formation of dinitrated byproducts. researchgate.netorgsyn.org The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich benzene (B151609) ring. aiinmr.comrsc.org This reaction yields the intermediate, Methyl 2-methyl-5-nitrobenzoate. nih.gov The subsequent step is the reduction of the nitro group to an amine, which can be accomplished using various standard methods, such as catalytic hydrogenation with H₂ over a palladium catalyst (Pd/C) or reduction with metals like iron (Fe) or tin (Sn) in acidic media. sciencemadness.org
| Reaction | Starting Material | Reagents | Key Intermediate | General Conditions | Reference(s) |
| Nitration | Methyl 2-methylbenzoate | Conc. HNO₃, Conc. H₂SO₄ | Methyl 2-methyl-5-nitrobenzoate | 0-15°C | researchgate.netorgsyn.orgrsc.org |
| Reduction | Methyl 2-methyl-5-nitrobenzoate | H₂/Pd-C or Fe/AcOH | This compound | Varies with method | sciencemadness.org |
Nitration and Reduction Strategies
Hydrogenation Reduction of Nitro-Substituted Benzoates
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and a primary method for preparing aminobenzoates from their nitro-substituted precursors. Catalytic hydrogenation is a widely employed technique for this conversion due to its high efficiency and clean reaction profiles. The process involves the reaction of the nitro compound with hydrogen gas in the presence of a metal catalyst.
The catalytic hydrogenation of nitroaromatic compounds typically proceeds through one of two main pathways. The direct pathway involves the reduction of the nitro group to a nitroso intermediate, followed by a hydroxylamine (B1172632), which is then further reduced to the amine. An alternative condensation pathway can also occur where the nitroso and hydroxylamine intermediates react to form an azoxy derivative, which is successively hydrogenated to azo, hydrazo, and finally the amine product. almacgroup.com
Various catalysts are effective for this transformation, with palladium on carbon (Pd/C) being one of the most common and efficient. almacgroup.com Other catalysts, such as platinum, nickel, and gold clusters, have also been utilized. rsc.orgnih.govresearchgate.net The reaction is typically carried out in a solvent, such as an alcohol or an aqueous solution, under a pressurized atmosphere of hydrogen. google.comchemicalbook.com For instance, the synthesis of aminobenzoic acids can be achieved by the catalytic reduction of the corresponding nitrobenzoic acids as alkali metal salts in an aqueous solution at a slightly acidic pH of 5 to 7 and a hydrogen pressure below 100 psig. google.com The amount of catalyst used is generally low, ranging from 0.1% to 1% by weight based on the nitrobenzoic acid charge. google.com
Table 1: Examples of Catalytic Hydrogenation of Nitroaromatics
| Substrate | Catalyst | Conditions | Product | Yield/Conversion | Reference |
|---|---|---|---|---|---|
| p-Nitrobenzoic acid (PNBA) | 5% Pd/C | 10 bar H₂, 80 °C, aqueous NaOH | p-Aminobenzoic acid | High conversion | almacgroup.com |
| Nitrobenzoic acids | Palladium on charcoal | <100 psig H₂, pH 5-7, aqueous alkali metal salt | Aminobenzoic acids | High yields | google.com |
| Nitrobenzene (B124822) | Pd/PVA nanoparticles | 1.0 MPa H₂, 45 °C, 2 h, aqueous medium | Aniline | 99.3% conversion | researchgate.net |
| Nitrobenzene | Au₃₆(SR)₂₄ clusters | Acidic conditions, water | p-Aminophenol | ~100% selectivity | rsc.orgnih.govresearchgate.net |
Advanced Synthetic Approaches and Process Optimization
Beyond classical methods, significant research has focused on developing more advanced, efficient, and sustainable synthetic routes. These efforts include the application of green chemistry principles, rigorous optimization of reaction parameters, and the design of elegant cascade processes.
Green Chemistry Methodologies in Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov For the synthesis of aminobenzoates, this often involves replacing traditional petroleum-derived precursors with renewable bio-based sources, using environmentally benign solvents like water, and employing catalytic methods to improve efficiency and minimize waste. mdpi.comgoogle.commdpi.com
One prominent green approach is the use of biocatalysis, where microorganisms or enzymes are used to perform chemical transformations. mdpi.comgoogle.com This method can circumvent the use of toxic reagents and harsh reaction conditions often associated with conventional chemical synthesis. mdpi.com For example, biologically derived p-aminobenzoic acid (PABA) can be produced from fermentable carbon substrates, which is more environmentally friendly than industrial production from petroleum derivatives. google.com
Solvent-free reaction conditions represent another key green strategy, reducing waste and energy costs. nih.govresearchgate.netresearchgate.net Metal-organic frameworks (MOFs) have been used as reusable catalysts for the one-pot synthesis of biologically active heterocycles under solvent-free conditions, highlighting their potential in sustainable process development. rsc.org
Optimization of Reaction Conditions (e.g., Molar Ratio, Temperature, Time)
The systematic optimization of reaction parameters is crucial for maximizing yield, purity, and process efficiency, making a synthesis viable for industrial-scale production. semanticscholar.orgresearchgate.net Key factors that are typically investigated include the molar ratio of reactants, reaction temperature, and reaction time. researchgate.netsemanticscholar.orgresearchgate.netrug.nl
In the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate (B1203000), a compound related to the target molecule, each step of the multi-step synthesis was optimized. semanticscholar.orgresearchgate.net For instance, in the amination step, using ammonium (B1175870) hydroxide (B78521) as both the amino-reactant and solvent at an optimized temperature of 30°C for 5 hours was found to be optimal. semanticscholar.org Higher temperatures led to by-product formation, while longer reaction times did not significantly improve the yield. semanticscholar.org Similarly, for the sulfonyl chloride step, the best molar ratio of methoxy (B1213986) benzoic acid to chlorosulfonic acid was determined to be 1:5, with an optimal reaction time of 2 hours at 50-70 °C, achieving a yield of 95.7%. semanticscholar.orgresearchgate.net
The influence of these parameters is also critical in hydrogenation reactions. Studies on nitrobenzene hydrogenation have shown how conversion and selectivity are affected by catalyst-to-substrate ratio, temperature, hydrogen pressure, and reaction time. researchgate.net For example, increasing hydrogen pressure generally enhances the reaction rate up to a certain point, after which the effect may plateau. researchgate.net
Table 2: Influence of Reaction Conditions on Nitroaromatic Hydrogenation
| Parameter Varied | System | Observation | Reference |
|---|---|---|---|
| Temperature | Nitrobenzene hydrogenation (Pd/PVA catalyst) | Conversion increased from ~20% at 25°C to >99% at 45°C. | researchgate.net |
| Hydrogen Pressure | Nitrobenzene hydrogenation (Pd/PVA catalyst) | Conversion increased with pressure up to 2.0 MPa, then leveled off. | researchgate.net |
| Molar Ratio | Synthesis of 2-methoxy-5-sulfonyl chlorobenzoic acid | Optimal molar ratio of methoxy benzoic acid to chlorosulfonic acid was 1:5. | researchgate.net |
| Reaction Time | Amination of 2-methoxy-5-sulfonylchlorobenzoic acid | Optimal time was 5 hours; extended time did not significantly increase yield. | semanticscholar.org |
Cascade Processes in Synthesis of Related Compounds
Cascade processes, also known as tandem or one-pot reactions, involve multiple bond-forming transformations occurring sequentially in a single reaction vessel without isolating intermediates. This approach offers significant advantages in terms of efficiency, reduced waste, and simplified procedures. nih.govmdpi.com
The synthesis of various heterocyclic compounds related to aminobenzoates has been achieved through one-pot methodologies. For example, 2'-aminobenzothiazolo-arylmethyl-2-naphthols have been synthesized in excellent yields via a one-pot reaction of β-naphthol, an aromatic aldehyde, and 2-aminobenzothiazole (B30445) using N-bromosuccinimide (NBS) as a catalyst under solvent-free conditions. nih.govresearchgate.net
Another example is the direct, one-pot production of 3-aminobenzoic acid from 3-nitrobenzaldehyde. mdpi.com This process, conducted in subcritical water with a carbonaceous bio-based material as a catalyst, combines the reduction of the nitro group and the oxidation of the formyl group in a single step, avoiding the need for metal catalysts or added hydrogen gas. mdpi.com Such multi-component reactions are a cornerstone of green chemistry, enhancing efficiency from both economic and ecological standpoints. nih.govresearchgate.net
Synthesis of Derivatives and Analogs
The core structure of methyl aminobenzoate serves as a versatile scaffold for the synthesis of a wide range of derivatives and analogs. Halogenation is a common strategy to modify the electronic and steric properties of the molecule.
Halogenated Methyl Aminobenzoates
The introduction of halogen atoms (fluorine, chlorine, bromine) onto the aromatic ring of methyl aminobenzoates can be achieved through various synthetic routes, often involving the halogenation of a suitable precursor followed by other functional group transformations. nih.gov
For instance, the synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate, a precursor to a halogenated aminobenzoate, is achieved by the nitration of 5-fluoro-2-methylbenzoic acid, followed by esterification with methanol. chemicalbook.com The subsequent reduction of the nitro group would yield the corresponding amino derivative.
The preparation of multi-halogenated compounds, such as 5-bromo-2-chloro-benzoic acid, an important industrial intermediate, can be accomplished from a 5-bromo-2-aminobenzoic acid derivative via diazotization followed by a Sandmeyer-type reaction to introduce the chloro group. google.com The resulting acid can then be esterified. For example, 4-bromo-2-chloro-benzoic acid is converted to its methyl ester in 94% yield by bubbling hydrogen chloride gas through a methanol solution of the acid. chemicalbook.com An efficient route has also been developed for synthesizing Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones, which are complex halogenated structures. researchgate.netnih.gov
Substituted Methyl Benzoates with Electron-Withdrawing/Donating Groups
The synthesis of methyl benzoate and its derivatives is a fundamental process in organic chemistry, often achieved through the esterification of the corresponding benzoic acids with methanol in the presence of an acid catalyst. researchgate.netmdpi.com The reactivity of the benzoic acid and the yield of the resulting methyl benzoate ester are significantly influenced by the nature of the substituents on the benzene ring. These substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-donating groups, such as alkyl (e.g., methyl, ethyl) and alkoxy (e.g., methoxy) groups, increase the electron density of the benzene ring. This enhancement of electron density generally facilitates electrophilic aromatic substitution reactions. Conversely, electron-withdrawing groups, such as nitro (NO₂), cyano (CN), and trifluoromethyl (CF₃) groups, decrease the electron density of the ring, making it less reactive towards electrophiles. mnstate.edustackexchange.com
In the context of esterification, the electronic effects of these substituents play a crucial role. A study on the esterification of various substituted benzoic acids using a Zr/Ti solid acid catalyst demonstrated that the position and electronic nature of the substituent affect the product yield. mdpi.com For instance, the presence of strong electron-withdrawing groups can sometimes lead to lower yields due to their deactivating effect on the carboxyl group. mdpi.com
The nitration of methyl benzoate is a classic example of introducing a strong electron-withdrawing group onto the aromatic ring. slideserve.comrsc.org The ester group (-COOCH₃) is a deactivating, meta-directing group. rsc.org Therefore, the reaction of methyl benzoate with a nitrating mixture (concentrated nitric and sulfuric acids) predominantly yields methyl 3-nitrobenzoate. rsc.orgcram.com
The following table summarizes the yields of various substituted methyl benzoates synthesized via esterification of the corresponding benzoic acids with methanol, catalyzed by a Zr/Ti solid acid (ZT10). mdpi.com This data illustrates the impact of different electron-donating and electron-withdrawing groups on the reaction efficiency.
| Substituent Group | Position | Yield (%) | Group Type |
| -CH₃ | ortho | 79.5 | Electron-Donating |
| -CH₃ | meta | 90.2 | Electron-Donating |
| -CH₃ | para | 92.4 | Electron-Donating |
| -OCH₃ | ortho | 75.3 | Electron-Donating |
| -OCH₃ | meta | 88.7 | Electron-Donating |
| -OCH₃ | para | 93.1 | Electron-Donating |
| -NO₂ | ortho | 20.1 | Electron-Withdrawing |
| -NO₂ | meta | 65.2 | Electron-Withdrawing |
| -NO₂ | para | 70.3 | Electron-Withdrawing |
| -Cl | ortho | 70.8 | Electron-Withdrawing |
| -Cl | meta | 85.6 | Electron-Withdrawing |
| -Cl | para | 89.9 | Electron-Withdrawing |
| -CF₃ | ortho | 29.1 | Electron-Withdrawing |
| -CF₃ | meta | 72.5 | Electron-Withdrawing |
This table is based on data from "Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst". mdpi.com
Benzoxazolinone and Thiazolidine (B150603) Derivatives
The core structure of this compound, featuring an amino group and a carboxylate on a benzene ring, serves as a versatile scaffold for the synthesis of various heterocyclic compounds, including benzoxazolinone and thiazolidine derivatives.
Benzoxazolinone Derivatives:
Benzoxazolinones are a class of heterocyclic compounds that can be synthesized from ortho-aminophenols. While not starting directly from this compound, analogous synthetic strategies can be employed using related amino-substituted aromatic compounds. For instance, 2-aminophenols can react with various reagents to form the benzoxazole (B165842) ring system. organic-chemistry.org A common method involves the cyclization of o-aminophenols with reagents like phosgene (B1210022) or its equivalents to form the 2-oxobenzoxazole core.
A general approach to synthesizing benzoxazolinone derivatives involves the reaction of an appropriately substituted 2-aminophenol. In a related synthesis, 6-nitrobenzo[d]oxazol-2(3H)-one can be alkylated to introduce a side chain, which can then be further modified. nih.gov For example, ethyl 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate can be synthesized and subsequently used to build more complex molecules. nih.gov Another route involves the cyclization of anthranilic acids (2-aminobenzoic acids) to form benzoxazin-4-one derivatives, which are structurally related to benzoxazolinones. researchgate.net
Thiazolidine Derivatives:
Thiazolidines, particularly thiazolidinones, are another important class of sulfur-containing heterocycles. The synthesis of these derivatives often involves the reaction of a primary amine, an aldehyde or ketone, and a thiol-containing compound. The amino group of this compound or its analogs can act as the nitrogen source in these cyclization reactions.
A general method for synthesizing 2,4-thiazolidinediones involves the Knoevenagel condensation of thiazolidine-2,4-dione with an aromatic aldehyde. nih.gov The resulting 5-arylidene thiazolidine-2,4-diones can be further functionalized. The electronic properties of the substituents on the aromatic aldehyde can influence the biological activity of the final products, with electron-withdrawing groups sometimes enhancing their potency. nih.gov
Another synthetic approach involves the reaction of a primary amine with chloroacetyl chloride to form an N-substituted chloroacetamide. This intermediate can then be cyclized with a thiocyanate (B1210189) salt, such as ammonium thiocyanate, to yield a thiazolidin-4-one ring. nih.gov For example, 2-amino-5-methylthiazole (B129938) can be converted to its chloroacetamide derivative and then cyclized to form a 2-(5-methylthiazol-2-yl)thiazolidin-4-one scaffold. nih.gov This resulting thiazolidinone can then undergo condensation with various aldehydes to produce a library of derivatives. nih.gov
The following table lists some of the key starting materials and reagents used in the synthesis of these heterocyclic systems.
| Heterocycle | Key Starting Material/Intermediate | Reagents for Cyclization/Derivatization |
| Benzoxazolinone | 2-Aminophenol / 6-Nitrobenzo[d]oxazol-2(3H)-one | Phosgene equivalents, Ethyl Chloroacetate, K₂CO₃ |
| Benzoxazin-4-one | Anthranilic Acid | Carboxylic Acids, POCl₃ |
| Thiazolidine-2,4-dione | Thiazolidine-2,4-dione | Aromatic Aldehydes, Piperidine |
| Thiazolidin-4-one | Primary Amine (e.g., 2-aminothiazole) | Chloroacetyl chloride, Ammonium thiocyanate |
Reaction Mechanisms and Kinetics in Methyl Benzoate Systems
Aminolysis Reactions of Methyl Benzoate (B1203000) and Related Esters
The aminolysis of esters is a critical reaction for creating the amide bonds that form the backbone of peptides and proteins. acs.org The mechanism of this reaction, particularly for aromatic esters like methyl benzoate, has been investigated through both experimental and theoretical methods to understand its nuances under various conditions. acs.orgresearchgate.net
Computational studies, utilizing density functional theory (DFT) and ab initio methods, have been instrumental in elucidating the mechanistic pathways for the aminolysis of methyl benzoate with ammonia (B1221849). acs.orgnih.gov Two primary, non-ionic pathways are considered:
Stepwise Mechanism: This is an addition-elimination process. The amine first attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by proton transfers and the subsequent elimination of the leaving group (methanol). acs.orgchemistrysteps.com
Concerted Mechanism: In this pathway, the nucleophilic attack by the amine, proton transfer, and the departure of the leaving group occur in a single, synchronous step through one transition state. acs.org
For the uncatalyzed reaction of methyl benzoate with ammonia in the gas phase, high-level quantum mechanical computations show that the energy barriers for the concerted and stepwise mechanisms are very close. acs.org DFT calculations using the B3LYP functional suggest the concerted mechanism is slightly more favorable, though the difference is minimal. acs.org This indicates that both pathways are plausible and may compete. acs.orgnih.gov
Catalysis significantly alters the mechanism and energetics of ester aminolysis. nih.govacs.org General base catalysis, where a second molecule of the amine (or another base) facilitates the reaction, is particularly effective. acs.orgacs.org
In the general base-catalyzed aminolysis of methyl benzoate, the catalyst (a second ammonia molecule) actively participates in the proton transfer processes. acs.orgnih.gov Computational studies reveal that this catalytic involvement results in a considerable lowering of the activation energy barrier. acs.orgacs.org Crucially, under these catalyzed conditions, the stepwise mechanism becomes distinctly more favorable than the concerted pathway. acs.orgnih.gov The transition state for the catalyzed stepwise reaction is about 10 kcal/mol lower in energy than the catalyzed concerted pathway. acs.org This preference is attributed to the catalyst's role in facilitating proton transfers, which is a key feature of all steps in both the concerted and stepwise pathways. acs.orgnih.gov
Some organocatalysts, like 6-halo-2-pyridones, can act as bifunctional catalysts, using a Brønsted acid site to activate the ester and a Brønsted base site to activate the amine, further promoting the reaction. nih.gov
Proton transfers are integral to the aminolysis reaction, whether it proceeds via a concerted or stepwise mechanism. acs.org In the uncatalyzed stepwise pathway, proton transfers are necessary to maintain the neutrality of the intermediates. acs.org
In the presence of a general base catalyst, such as a second amine molecule, the process is significantly facilitated. The catalyst assists in shuttling protons between the attacking nucleophile and the leaving group. acs.orgnih.gov For instance, in the stepwise mechanism, a second amine molecule can abstract a proton from the attacking ammonia as it forms the tetrahedral intermediate, and later donate a proton to the methoxy (B1213986) leaving group to facilitate its departure as methanol (B129727). researchgate.net This active participation by the catalyst in the proton-transfer network is the primary reason for the substantial rate enhancement observed in base-catalyzed aminolysis. acs.orgnih.gov In some intramolecular cases, this can even involve a "proton slide" where a nearby basic site on the molecule stabilizes the transition state. acs.org
Nucleophilic Acyl Substitution Mechanisms
The generally accepted mechanism for this reaction under neutral or basic conditions is a two-step addition-elimination process:
Nucleophilic Addition: The nucleophile (e.g., an amine) attacks the electrophilic carbonyl carbon. The pi electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. chemistrysteps.comlibretexts.org
Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, the leaving group (the methoxy group, -OCH3) is expelled. chemistrysteps.comlibretexts.org
The reactivity of the carboxylic acid derivative is largely determined by the stability of the leaving group; better leaving groups lead to faster reactions. chemistrysteps.com For esters, the leaving group is an alkoxide (e.g., CH3O⁻), which is a relatively poor leaving group compared to the halides of acyl halides, making esters less reactive. chemistrysteps.com The reaction equilibrium generally favors the formation of the more stable amide, as the alkoxide is a better leaving group than the amide anion (RNH⁻) that would be displaced in the reverse reaction. chemistrysteps.com
Influence of Substituents on Reaction Energetics and Reactivity
Substituents on the aromatic ring of methyl benzoate have a profound effect on the reactivity of the ester group towards nucleophiles. libretexts.org This influence is exerted through a combination of inductive and resonance effects, which alter the electron density at the carbonyl carbon and stabilize or destabilize the reaction intermediates and transition states. libretexts.orglibretexts.org
For Methyl 5-Amino-2-Methylbenzoate , two substituents are present:
5-Amino (-NH2) group: This is a powerful electron-donating group (EDG) through resonance. libretexts.org The lone pair on the nitrogen can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. This increased electron density extends to the carbonyl group, making the carbonyl carbon less electrophilic (less partially positive). This deactivation reduces the rate of nucleophilic attack compared to unsubstituted methyl benzoate. libretexts.orglibretexts.org
2-Methyl (-CH3) group: This is a weak electron-donating group through induction. libretexts.org It also exerts a significant steric hindrance effect due to its position ortho to the ester group. This steric crowding can impede the approach of the nucleophile to the carbonyl carbon, slowing the reaction rate. khanacademy.org
Kinetic studies on the saponification (hydrolysis with NaOH) of various substituted methyl benzoates confirm these principles. chegg.comchegg.com Electron-withdrawing groups (EWGs) like nitro (-NO2) increase the rate of reaction by making the carbonyl carbon more electrophilic. chegg.com Conversely, electron-donating groups like amino (-NH2) and methyl (-CH3) decrease the reaction rate. chegg.com
The following table summarizes the expected effects of the substituents in this compound on its aminolysis reactivity compared to unsubstituted methyl benzoate.
| Substituent | Position | Electronic Effect | Steric Effect | Overall Impact on Reactivity |
| Amino (-NH2) | 5 (meta) | Strong Electron-Donating (Resonance) | Minimal | Decreases reactivity |
| Methyl (-CH3) | 2 (ortho) | Weak Electron-Donating (Inductive) | Significant Hindrance | Decreases reactivity |
Therefore, the combination of a strong electron-donating group and a sterically hindering ortho group makes this compound significantly less reactive towards nucleophilic acyl substitution, including aminolysis, than the parent methyl benzoate.
Spectroscopic Analysis and Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of Methyl 5-Amino-2-Methylbenzoate is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, and the methyl group attached to the benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the amino (-NH₂) and methyl ester (-COOCH₃) groups.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H (position 3) | 7.10 - 7.20 | Doublet | 1H |
| Aromatic H (position 4) | 6.60 - 6.70 | Doublet of doublets | 1H |
| Aromatic H (position 6) | 6.50 - 6.60 | Doublet | 1H |
| Amino (-NH₂) | 3.50 - 4.50 | Broad singlet | 2H |
| Methyl ester (-OCH₃) | 3.80 - 3.90 | Singlet | 3H |
| Ring Methyl (-CH₃) | 2.40 - 2.50 | Singlet | 3H |
Note: Predicted values are based on empirical data for similar substituted benzene derivatives and may vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The aromatic carbons, the carbonyl carbon of the ester, and the methyl carbons will resonate at characteristic chemical shifts.
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 167 - 169 |
| Aromatic C-5 (-C-NH₂) | 145 - 147 |
| Aromatic C-1 (-C-COOCH₃) | 130 - 132 |
| Aromatic C-2 (-C-CH₃) | 120 - 122 |
| Aromatic C-3 | 121 - 123 |
| Aromatic C-4 | 115 - 117 |
| Aromatic C-6 | 113 - 115 |
| Methyl ester (-OCH₃) | 51 - 53 |
| Ring Methyl (-CH₃) | 20 - 22 |
Note: Predicted values are based on established substituent effects on benzene ring chemical shifts.
Isotropic Shift Calculations for NMR
Isotropic shift calculations, typically performed using quantum mechanical methods like Density Functional Theory (DFT), can provide theoretical predictions of NMR chemical shifts. These calculations determine the magnetic shielding tensor for each nucleus, which is then averaged to give the isotropic shielding constant. The chemical shift is then calculated relative to a standard reference compound (e.g., Tetramethylsilane, TMS).
For substituted aromatic compounds like this compound, computational models can help refine the assignment of complex spectra and understand the electronic influences of the substituents on the magnetic environment of each nucleus. Such calculations would consider the molecular geometry and electron distribution to provide a more precise prediction of the ¹H and ¹³C NMR spectra.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the amino group, C-H stretches of the aromatic ring and methyl groups, the C=O stretch of the ester, and various bending and stretching vibrations of the benzene ring.
Predicted FT-IR Data:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3450 - 3300 | N-H stretching (asymmetric and symmetric) |
| 3100 - 3000 | Aromatic C-H stretching |
| 3000 - 2850 | Aliphatic C-H stretching (methyl groups) |
| 1720 - 1700 | C=O stretching (ester) |
| 1620 - 1580 | N-H bending |
| 1600 - 1450 | Aromatic C=C stretching |
| 1300 - 1000 | C-O stretching (ester) and C-N stretching |
| 900 - 675 | Aromatic C-H out-of-plane bending |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups like C=O often show strong IR bands, non-polar and symmetric vibrations, such as the aromatic ring breathing modes, tend to be more intense in the Raman spectrum.
Predicted FT-Raman Data:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100 - 3000 | Aromatic C-H stretching |
| 3000 - 2850 | Aliphatic C-H stretching |
| 1620 - 1580 | Aromatic C=C stretching (ring breathing) |
| 1350 - 1250 | In-plane C-H bending |
| 1000 - 950 | Aromatic ring breathing (trigonal) |
| 850 - 750 | C-H out-of-plane bending |
Mass Spectrometry (MS)
Under mass spectrometric conditions, deprotonated aminobenzoate esters typically undergo two primary competitive fragmentation pathways: an alkyl-radical loss and an alkene loss. researchgate.net For meta-aminobenzoate isomers, such as this compound, the predominant fragmentation is characterized by the homolytic cleavage of the alkyl-oxygen bond of the ester group, leading to an alkyl-radical loss. researchgate.netresearchgate.net A less significant heterolytic pathway results in the elimination of an alkene. researchgate.net
In positive-ion generating mass spectrometry, aromatic amines like aminobenzoate esters can undergo facile protonation. researchgate.net The fragmentation of these derivatives often involves characteristic losses related to the ester and amino functionalities. For instance, the fragmentation of o-aminobenzoic acid derivatives has been explored to understand their complex mass spectra. acs.org The study of various aminobenzoate esters, such as methyl, ethyl, n-propyl, and n-butyl esters of 4-aminobenzoic acid, shows that upon collisional activation, they all eliminate a radical corresponding to the alkyl group to generate a common ion. researchgate.net
Table 1: Expected Mass Spectrometry Fragmentation Pathways for Aminobenzoate Esters
| Fragmentation Pathway | Description | Predominance in meta Isomers |
|---|---|---|
| Alkyl-Radical Loss | Homolytic cleavage of the alkyl-oxygen bond of the ester moiety. | Predominant pathway. researchgate.netresearchgate.net |
| Alkene Loss | Heterolytic pathway involving a specific hydrogen transfer, similar to a McLafferty rearrangement. | Less significant pathway. researchgate.net |
UV-Visible Spectroscopy
UV-Visible spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The position of the amino and methyl groups on the benzoate (B1203000) ring of this compound significantly influences its spectral properties.
Absorption and Fluorescence Transition Dipole Moments
The transition dipole moment is a vector quantity that describes the electric dipole moment associated with the transition between two quantum states. wikipedia.org Its magnitude determines the strength of the interaction with light, and thus the intensity of the absorption band. For aminobenzoate derivatives, the orientation and magnitude of the transition dipole moment are influenced by the electronic "push-pull" interaction between the electron-donating amino group and the electron-withdrawing ester group.
Studies on related molecules, such as 3-aminobenzoic acid esters, show that the location of polar side chains can have a remarkable influence on the orientation of the transition dipole moment (TDM). hhu.de For some aminobenzoate derivatives, a notable difference between the absorption and emission transition dipole moments has been observed, which confirms that a change in the electronic and molecular structure occurs in the excited state. researchgate.net Theoretical and experimental investigations of meta-aminobenzoic acid (MABA) have shown that its first excited electronic state possesses greater charge transfer character than the para-isomer, leading to a significant change in the permanent dipole moment upon excitation. nih.gov This suggests that this compound would also exhibit a considerable change in dipole moment upon electronic excitation.
Solvent Effects on Spectral Characteristics
The electronic absorption and emission spectra of many organic molecules are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. Aminobenzoate derivatives, in particular, display significant solvatochromic effects. rsc.org
While the absorption bands of molecules like methyl-3-aminobenzoate are relatively unaltered by the solvent environment, their emission bands show considerable solvatochromism. rsc.org Specifically, the Stokes shift, which is the energy difference between the maxima of the absorption and emission spectra, increases significantly with increasing solvent polarity. rsc.orgresearchgate.net This behavior is attributed to the molecule being more polar in the excited state than in the ground state. researchgate.net For this compound, a similar trend is expected, where polar solvents would stabilize the more polar excited state, leading to a red shift (bathochromic shift) in the fluorescence spectrum.
Table 2: Predicted Solvent Effects on Spectral Characteristics of this compound
| Solvent Type | Expected Effect on Absorption Spectrum | Expected Effect on Emission (Fluorescence) Spectrum | Expected Stokes Shift |
|---|---|---|---|
| Non-polar (e.g., Cyclohexane) | Minimal shift. | Emission at higher energy (shorter wavelength). | Smaller. rsc.org |
| Polar Aprotic (e.g., Acetonitrile) | Minimal shift. | Significant red shift to lower energy (longer wavelength). | Larger. rsc.org |
| Polar Protic (e.g., Ethanol) | Minimal shift. | Significant red shift to lower energy (longer wavelength), potentially with contributions from hydrogen bonding. hhu.de | Larger. rsc.org |
X-ray Diffraction Analysis for Crystal Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although the specific crystal structure of this compound has not been reported, analysis of closely related aminobenzoate and methylbenzoate structures provides a strong basis for predicting its crystallographic features.
Structures of similar compounds, such as chlordiazepoxide co-crystallized with p-aminobenzoic acid and lorazepam with nicotinamide, have been determined to crystallize in the monoclinic system with space groups like P2₁/n or P2₁/c. nih.gov A key feature in the crystal packing of aminobenzoate derivatives is the formation of intermolecular hydrogen bonds, typically involving the amino group as a donor and a carbonyl oxygen as an acceptor (N—H⋯O). researchgate.net These interactions link molecules into extended networks, such as chains or sheets, which stabilize the crystal lattice. researchgate.net For example, the crystal structure of methyl 4-methylbenzoate exhibits intermolecular C—H⋯O contacts that link molecules into infinite chains.
Based on these related structures, it is highly probable that this compound would crystallize in a common space group like P2₁/c and that its crystal packing would be dominated by N—H⋯O hydrogen bonds, forming a stable supramolecular assembly.
Table 3: Representative Crystallographic Data for Structurally Related Compounds
| Compound | Crystal System | Space Group | Key Supramolecular Feature | Reference |
|---|---|---|---|---|
| Chlordiazepoxide-p-Aminobenzoic Acid Co-crystal | Monoclinic | P2₁/n | Hydrogen bonding | nih.gov |
| Lorazepam-Nicotinamide Co-crystal | Monoclinic | P2₁/c | Hydrogen bonding | nih.gov |
| 2-Amino-2-oxoethyl 4-aminobenzoate monohydrate | - | - | Intermolecular N—H⋯O hydrogen bonds | researchgate.net |
| Methyl 4-methylbenzoate | Monoclinic | P2₁/c | Intermolecular C—H⋯O contacts forming chains |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of molecules, including their geometry, electronic properties, and vibrational frequencies.
Structural optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium geometry. By minimizing the energy of the molecule with respect to the atomic coordinates, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be calculated.
For a molecule like Methyl 5-Amino-2-Methylbenzoate, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), can predict its structure. In a related compound, (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester, DFT was successfully used to optimize its geometry, showing good correlation with crystallographic data. nih.gov Similarly, studies on methyl benzoate (B1203000) and its derivatives have established the reliability of DFT for predicting the planarity of the benzene (B151609) ring and the orientation of the methyl ester group. researchgate.netresearchgate.net The presence of both an electron-donating amino group and an electron-withdrawing methyl ester group on the benzene ring influences the electronic distribution and, consequently, the molecular geometry. The intramolecular forces, such as potential hydrogen bonding between the amino group and the ester's carbonyl oxygen, would also be elucidated through such calculations. researchgate.net
Table 1: Predicted Key Geometric Parameters for this compound from DFT Calculations (Note: These are representative values based on DFT studies of similar aromatic esters and amines. Actual calculated values may vary based on the level of theory and basis set used.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C-C (aromatic) | ~1.39 - 1.41 Å |
| C-N (amino) | ~1.40 Å | |
| C-C (methyl) | ~1.51 Å | |
| C=O (ester) | ~1.22 Å | |
| C-O (ester) | ~1.35 Å | |
| Bond Angles | C-C-C (aromatic) | ~118° - 121° |
| H-N-H (amino) | ~112° | |
| O=C-O (ester) | ~124° | |
| Dihedral Angles | C-C-C=O | ~0° or ~180° (indicating planarity) |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. researchgate.netwuxiapptec.com
A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the amino group, which have a high electron density. nih.gov Conversely, the LUMO is anticipated to be centered on the electron-withdrawing methyl ester group. nih.gov This distribution facilitates intramolecular charge transfer (ICT) from the amino group to the ester group upon electronic excitation. A study on 5-amino-2-mercaptobenzimidazole (B160934), a structurally related compound, calculated a HOMO-LUMO gap of 4.36 eV using the B3LYP/6-311G** level of theory, indicating significant electronic stability. atlantis-press.com
Table 2: Frontier Orbital Energies and Energy Gap (Note: The following data is illustrative, based on typical values for similar aromatic compounds.)
| Orbital | Energy (eV) | Significance |
| HOMO | ~ -5.9 eV | Electron-donating ability |
| LUMO | ~ -1.5 eV | Electron-accepting ability |
| Energy Gap (ΔE) | ~ 4.4 eV | Chemical reactivity and stability |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule, thereby predicting its reactive behavior and intermolecular interactions. nih.gov
In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas of high electron density and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, making these the primary sites for hydrogen bonding and electrophilic interactions. nih.govresearchgate.net The hydrogen atoms of the amino group and the aromatic ring would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net
DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. atlantis-press.com
This analysis allows for the assignment of specific vibrational modes (stretching, bending, scissoring, rocking) to the observed spectral bands. For this compound, characteristic frequencies for the N-H stretching of the amino group, the C=O stretching of the ester, and the various C-H and C-C vibrations of the substituted benzene ring can be precisely calculated and assigned. researchgate.netatlantis-press.com
Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: These frequencies are based on DFT calculations for analogous compounds like 5-amino-2-mercaptobenzimidazole and methyl benzoate.)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amino (-NH₂) | Asymmetric Stretching | ~3540 |
| Amino (-NH₂) | Symmetric Stretching | ~3450 |
| Amino (-NH₂) | Scissoring | ~1610 |
| Carbonyl (C=O) | Stretching | ~1720 |
| Aromatic Ring | C-H Stretching | ~3000 - 3100 |
| Aromatic Ring | C=C Stretching | ~1400 - 1600 |
| Methyl (-CH₃) | Asymmetric/Symmetric Stretching | ~2950 - 2990 |
Theoretical Examination of Reaction Pathways and Transition States
Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions. By mapping the potential energy surface, theoretical methods can identify the minimum energy pathways that connect reactants to products. A key aspect of this is the location of transition states—the high-energy structures that represent the barrier to a reaction. researchgate.net
For this compound, theoretical studies could investigate various reaction mechanisms, such as electrophilic aromatic substitution, or reactions involving the amino or ester functional groups. Using DFT, researchers can calculate the activation energies by determining the energy difference between the reactants and the transition state. This information is crucial for predicting reaction kinetics and understanding the factors that control selectivity. researchgate.net For instance, the analysis could predict whether an incoming electrophile would preferentially add to the ortho or para position relative to the powerful activating amino group, and how the methyl and ester groups sterically and electronically influence this outcome.
Electronic Transition Dipole Moments and Photophysical Properties
The study of electronic transition dipole moments (TDMs) and photophysical properties provides fundamental insights into how a molecule interacts with light. The TDM is a quantum mechanical quantity that determines the probability of a transition between two electronic states upon absorption or emission of a photon. Its magnitude and orientation are crucial for understanding a molecule's spectroscopic characteristics.
For aromatic compounds like methyl benzoate derivatives, the introduction of substituents can significantly alter their electronic structure and, consequently, their photophysical behavior. Theoretical studies on amino-substituted aromatic compounds have shown that the presence and position of an amino group can lead to new electronic transitions and modify the energy and intensity of existing ones.
Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are commonly employed to calculate the electronic transition energies, oscillator strengths (which are related to the TDM), and the nature of the excited states. These calculations can predict how the frontier molecular orbitals (HOMO and LUMO) are involved in the electronic transitions. For amino-substituted systems, the HOMO is often localized on the amino group and the aromatic ring, while the LUMO may be distributed over the electron-accepting part of the molecule, such as the ester group. researchgate.net The overlap and energy difference between these orbitals dictate the photophysical properties.
Table 1: Illustrative Data from Theoretical Calculations on Substituted Aromatic Compounds This table illustrates typical data obtained from computational studies on the photophysical properties of aromatic compounds, showing the effect of substituents. The values are conceptual and based on general findings for related molecules. researchgate.net
| Compound | Substituent | Calculated Absorption Max (λ_max, nm) | Oscillator Strength (f) | Nature of Transition |
| Benzoate Derivative | None | ~280 | 0.15 | π → π |
| Amino-Substituted Benzoate | -NH2 | ~320 | 0.25 | π → π with ICT |
| Nitro-Substituted Benzoate | -NO2 | ~300 | 0.20 | π → π* with ICT |
Data is illustrative and not specific to this compound.
Molecular Docking and Simulation Studies for Biological Interactions
Molecular docking and simulation are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein or nucleic acid. These methods are fundamental in drug discovery and molecular biology to understand binding mechanisms and to design new therapeutic agents.
The process of molecular docking involves predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. Algorithms score different poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The result is typically a binding affinity or score, which estimates the strength of the interaction.
Although no specific molecular docking or simulation studies featuring this compound were identified in the reviewed literature, its structure suggests potential for various biological interactions. The amino group and the carbonyl oxygen of the ester group can act as hydrogen bond donors and acceptors, respectively. The aromatic ring can participate in π-π stacking or hydrophobic interactions with the side chains of amino acids like phenylalanine, tyrosine, or tryptophan within a protein's binding site. nih.gov
Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the stability and dynamics of the ligand-receptor complex over time. These simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe conformational changes and the role of solvent molecules in the binding process.
Table 2: Representative Output from a Hypothetical Molecular Docking Study This table shows the kind of data a molecular docking study might generate, illustrating the binding energy and key interactions for a ligand within a hypothetical protein active site.
| Ligand Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 1 | -7.5 | TYR 88, LEU 12 | π-π stacking, Hydrophobic |
| 1 | GLN 92 | Hydrogen Bond (with C=O) | |
| 1 | ASP 90 | Hydrogen Bond (with -NH2) | |
| 2 | -6.8 | PHE 45, VAL 14 | Hydrophobic |
| 2 | SER 43 | Hydrogen Bond (with -NH2) |
This data is hypothetical and serves to illustrate the methodology. It does not represent actual results for this compound.
Applications in Advanced Chemical Research
Medicinal Chemistry and Drug Discovery
The scaffold of Methyl 5-amino-2-methylbenzoate is of significant interest in the search for new medicines. The presence of an amino group (-NH2) is particularly noteworthy, as this functional group is a key component in a vast number of pharmaceuticals and is known to influence a molecule's interaction with biological targets.
This compound is utilized as a foundational molecule in the design and synthesis of new chemical entities with therapeutic potential. chemicalbook.com Its structure allows for a variety of chemical modifications, enabling chemists to build more complex molecules. The amino group can be readily modified to form amides, sulfonamides, or other functional groups, while the ester can be hydrolyzed to a carboxylic acid or converted to other derivatives. This versatility allows for the creation of libraries of related compounds that can be screened for biological activity.
Research into related structures, such as 2-aminobenzothiazoles, highlights the strategies employed. nih.govnih.gov In these studies, amino-functionalized aromatic compounds are used as starting materials to construct complex heterocyclic systems that have shown promise as anticancer agents. nih.govnih.gov The principle is directly applicable to this compound, where its core structure can be elaborated upon to explore new therapeutic avenues. For instance, the Ugi multicomponent reaction, a powerful tool in drug discovery, often employs amino-functionalized components to rapidly generate diverse molecular structures for biological evaluation. researchgate.net The strategic placement of the amino and methyl groups on the benzene (B151609) ring influences the electronic properties and three-dimensional shape of the resulting molecules, which are critical factors for their interaction with biological targets.
While a direct role in the synthesis of the antipsychotic drug Sulpiride is not explicitly documented for this compound itself, related benzamide (B126) structures are central to this class of drugs. For example, the synthesis of Amisulpride, a closely related antipsychotic, involves intermediates like methyl 4-amino-5-thiophenyl-2-methoxybenzoate. google.com This illustrates the established role of substituted aminobenzoic acid esters as crucial intermediates in the production of complex pharmaceuticals. The parent acid, 5-Amino-2-methylbenzoic acid, is recognized as a valuable organic building block in chemistry. bldpharm.com
The structural framework of this compound is a component of molecules investigated for a range of pharmacological activities. While the compound itself is primarily a synthetic building block, the derivatives synthesized from it are the subject of pharmacological evaluation. The amino-benzoate motif is a well-established pharmacophore found in various biologically active compounds.
Research on analogous structures provides insight into the potential applications. For example, derivatives of 2-aminobenzothiazole (B30445), which share the amino-aromatic feature, have been synthesized and evaluated for their anticancer properties against human tumor cell lines, with some showing greater potency than the established drug 5-fluorouracil. nih.gov Similarly, other complex heterocyclic systems built upon amino-functionalized starting materials have been investigated for antihyperlipidemic activity. researchgate.net These studies underscore the strategy of using building blocks like this compound to generate novel compounds for screening and development as potential new drugs.
Table 1: Research Findings on Related Structures
| Research Area | Finding | Reference |
|---|---|---|
| Anticancer Agents | Derivatives of 2-aminobenzothiazole showed potent activity against HepG2, HCT116, and MCF7 cancer cell lines. | nih.gov |
| Antihyperlipidemic Agents | Novel quinazoline (B50416) derivatives synthesized from related amino-benzoate precursors demonstrated the potential to reduce cholesterol and triglyceride levels. | researchgate.net |
| Multicomponent Synthesis | Isocyanide-based reactions using anthranilic acid (an isomer) efficiently produce complex molecules, a key strategy in drug discovery. | researchgate.net |
Analytical Chemistry
In analytical chemistry, precision and accuracy are paramount. Pure, well-characterized chemical compounds are essential for developing reliable analytical methods, and this compound finds its role in this domain primarily as a reference material.
The purity and identity of this compound are typically confirmed by chromatographic techniques, particularly Gas Chromatography (GC). tcichemicals.comtcichemicals.com Suppliers provide purity specifications, often greater than 98%, which are verified using these methods. While it is consistently analyzed by chromatography, its use as a routine reagent in such techniques, for example as a derivatizing agent to aid in the analysis of other substances, is not widely documented in available literature. Its primary interaction with chromatography is as an analyte being identified and quantified.
This compound is commercially available from various chemical suppliers in high purity, making it suitable for use as a reference standard. tcichemicals.comfishersci.casigmaaldrich.com A reference standard is a highly purified and well-characterized compound used as a measurement benchmark in analytical testing.
In this capacity, a sample of pure this compound would be used in a laboratory to:
Identify its presence in an unknown sample by comparing retention times in chromatography (GC or HPLC) or spectral data.
Quantify the amount of the compound in a mixture by creating a calibration curve from known concentrations of the standard.
This is crucial in quality control during pharmaceutical manufacturing, where it ensures that a synthetic intermediate has been correctly produced and is present in the required purity before proceeding to the next step in the synthesis.
Table 2: Typical Specifications for this compound as a Reference Standard
| Parameter | Typical Value | Source |
|---|---|---|
| Purity (by GC) | >98.0% | tcichemicals.comtcichemicals.com |
| CAS Number | 18595-12-5 | fishersci.canih.gov |
| Molecular Formula | C₉H₁₁NO₂ | fishersci.canih.gov |
| Appearance | Orange to Amber to Dark red powder to crystal | tcichemicals.comtcichemicals.com |
| Melting Point | 40.0 to 44.0 °C | tcichemicals.comchem960.com |
Table 3: List of Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 18595-12-5 | C₉H₁₁NO₂ |
| Sulpiride | 15676-16-1 | C₁₅H₂₃N₃O₄S |
| Amisulpride | 71675-85-9 | C₁₇H₂₇N₃O₄S |
| 5-Amino-2-methylbenzoic acid | 2840-04-2 | C₈H₉NO₂ |
| 2-Aminobenzothiazole | 136-95-8 | C₇H₆N₂S |
| 5-Fluorouracil | 51-21-8 | C₄H₃FN₂O₂ |
| Anthranilic acid | 118-92-3 | C₇H₇NO₂ |
Materials Science
In the realm of materials science, the utility of a chemical compound is often dictated by its ability to act as a building block, or precursor, for larger, more complex structures with desirable physical and chemical properties.
The structure of this compound, specifically the presence of a primary aromatic amine, suggests its potential as a precursor in the synthesis of certain polymers and dyes. Aromatic amines are foundational intermediates in the production of azo dyes, a large and commercially significant class of colored compounds. The synthesis typically involves a diazotization reaction of the amino group, followed by coupling with another aromatic compound.
Biochemical Research
The structural similarity of this compound to endogenous molecules, such as amino acids and other metabolic intermediates, suggests potential areas of investigation in biochemical research. However, documented studies in these specific areas are limited.
Currently, there is no specific research documented in scientific literature that investigates the role or interaction of this compound in the context of amino acid metabolism.
A review of the available research indicates a lack of studies focused on the direct involvement or effects of this compound in the process of protein synthesis.
The study of how small molecules interact with transport proteins like serum albumin is crucial in understanding their potential bioavailability and distribution. Bovine Serum Albumin (BSA) is a commonly used model protein for these studies due to its structural and functional similarity to human serum albumin.
While extensive research has been conducted on the interaction between various methyl benzoate (B1203000) derivatives and BSA nih.govnih.gov, specific studies detailing the molecular interactions between this compound and Bovine Serum Albumin were not found in a review of the scientific literature. Research on other substituted methyl benzoate derivatives has employed techniques like steady-state and time-resolved spectroscopy to understand binding mechanisms, quenching processes, and thermodynamic parameters. nih.govnih.gov These studies have shown that interactions are often driven by the formation of stable complexes, with binding constants in the order of 10⁴ M⁻¹, and are predominantly stabilized by hydrogen-bonding interactions. nih.govnih.gov However, without direct experimental data for this compound, its specific binding affinity, mechanism, and thermodynamic profile with BSA remain uncharacterized.
Biological Activity and Structure Activity Relationships
Potential Biological Activities of Methyl Benzoate (B1203000) Derivatives
The versatility of the methyl benzoate framework allows for chemical modifications that can confer or enhance specific biological effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Derivatives of methyl benzoate have been investigated for their ability to modulate inflammatory pathways. Natural methyl salicylate (B1505791) glycosides, which are a form of methyl benzoate derivative, have demonstrated significant anti-inflammatory action. nih.gov
Research on two such glycosides isolated from Gaultheria yunnanensis showed they could inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6 in a dose-dependent manner. nih.gov These compounds also suppressed the accumulation of nitric oxide (NO) and reduced levels of reactive oxygen species (ROS), which are key mediators in the inflammatory process. nih.gov Specifically, at a concentration of 3.0 μg/mL, the glycosides J12122 and J12123 inhibited NO accumulation by 56.20% and 51.72%, respectively. nih.gov
In other studies, synthetic derivatives have also shown noteworthy activity. A 4-chlorobenzoyl derivative of 1-methyl-5-(4-X-benzoyl)imidazole-2-acetate was found to be approximately 1.5 times more active than aspirin (B1665792) in a carrageenan-induced edema model in rats. researchgate.net Furthermore, a novel salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), was synthesized and shown to significantly reduce inflammatory parameters in rats, with in-silico studies suggesting a higher affinity for the cyclooxygenase-2 (COX-2) enzyme than acetylsalicylic acid. nih.gov
| Compound/Derivative | Biological Effect | Key Findings | Source |
|---|---|---|---|
| Methyl salicylate glycosides (J12122, J12123) | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), NO, and ROS. | Dose-dependent inhibition of key inflammatory mediators. | nih.gov |
| 1-Methyl-5-(4-chlorobenzoyl)imidazole-2-acetate | Inhibition of carrageenan-induced edema. | Showed activity 1.5 times greater than aspirin in a rat model. | researchgate.net |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | Reduction of inflammation in an LPS-induced rat model. | Hypothesized to act via inhibition of the COX-2 enzyme. | nih.gov |
The pentose (B10789219) phosphate (B84403) pathway (PPP) is a crucial metabolic route for cancer cell proliferation, making its enzymes attractive targets for anticancer drug development. nih.gov Certain methyl 4-amino benzoate derivatives have been identified as inhibitors of two key enzymes in this pathway: glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). nih.gov In one study, the IC50 values for these compounds against G6PD ranged from 100.8 to 430.8 μM, and for 6PGD, they ranged from 206 to 693.2 μM. nih.gov
| Derivative Class | Target/Mechanism | Example Compound | Activity (IC50) | Source |
|---|---|---|---|---|
| Methyl 4-amino benzoates | Inhibition of Pentose Phosphate Pathway enzymes (G6PD, 6PGD). | Compound 1 (unspecified structure) | 100.8 µM (for G6PD) | nih.gov |
| Methyl cinnamate (B1238496) analogs | Cytotoxicity and DNA methylation modulation. | Methyl 3,4-dihydroxycinnamate | 109.7 µM (cytotoxicity) | nih.gov |
Methyl benzoate and its derivatives have demonstrated notable antimicrobial properties. The proposed mechanism for methyl benzoate itself involves the disruption of the bacterial cell membrane's integrity, leading to the leakage of cellular contents, and interference with metabolic processes by inhibiting key enzymes involved in energy production or DNA replication. evergreensinochem.com It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus. evergreensinochem.com
More complex derivatives have been synthesized to target specific bacterial components. A series of 5-methylbenzo[c]phenanthridinium derivatives showed significant antibacterial activity against multidrug-resistant strains of S. aureus (MRSA) and Enterococcus faecalis (VRE). nih.gov This activity is believed to stem from the inhibition of FtsZ, a protein crucial for bacterial cell division. nih.gov
Furthermore, specific halogenated derivatives have been identified as inhibitors of viral enzymes. Methyl 2-amino-5-bromobenzoate, for example, is recognized as an inhibitor of the hepatitis C virus NS5b RNA polymerase and also shows activity against Pseudomonas aeruginosa infections. biocat.com
Interaction with Biological Targets
The biological effects of methyl benzoate derivatives are a direct result of their molecular interactions with specific proteins, such as enzymes and receptors.
The ability of methyl benzoate derivatives to modulate enzyme activity is a key mechanism behind their therapeutic potential. As discussed, these compounds can inhibit enzymes crucial for cancer cell survival, such as G6PD and 6PGD in the pentose phosphate pathway, and DNA methyltransferase 1 (DNMT1). nih.govnih.gov
In another study, a series of seventeen methyl benzoate compounds were investigated for their effect on Paraoxonase 1 (PON1), an enzyme capable of metabolizing various substrates, including certain insecticides. nih.gov The compounds inhibited PON1 with Ki (inhibition constant) values ranging from 25.10 to 502.10 μM. nih.gov The most potent inhibitor was methyl 4-amino-2-bromo benzoate, highlighting how specific substitutions (amino and bromo groups) can enhance binding and inhibition. nih.gov In the antimicrobial context, derivatives have been shown to inhibit the bacterial cell division protein FtsZ and the viral HCV NS5b RNA polymerase. nih.govbiocat.com
| Compound | Inhibition Constant (Ki) | Source |
|---|---|---|
| Methyl 4-amino-2-bromo benzoate (Compound 10) | 25.10 ± 4.73 μM | nih.gov |
| Range for 17 tested derivatives | 25.10 to 502.10 μM | nih.gov |
Understanding how these derivatives bind to larger proteins is crucial for pharmacology. The interaction between two specific derivatives, methyl o-methoxy p-methylaminobenzoate and methyl o-hydroxy p-methylaminobenzoate, and the model transport protein bovine serum albumin (BSA) has been studied using spectroscopic techniques. mdpi.com
These studies revealed that the derivatives quench the natural fluorescence of BSA, indicating a direct interaction. mdpi.com The mechanism was identified as static quenching, which arises from the formation of a stable complex between the derivative and the protein in the ground state. mdpi.com The binding constants for these complexes were found to be in the order of 10^4 M−1, signifying a strong interaction. mdpi.com Thermodynamic analysis of the binding phenomenon pointed to hydrogen bonding as the primary force driving the formation of the derivative-protein complex. mdpi.com
Protein-Ligand Binding Mechanisms (e.g., Quenching, Binding Constants, Thermodynamic Parameters)
The interaction between small molecules and proteins is a fundamental aspect of their biological activity. Studies on similar methyl benzoate derivatives interacting with transport proteins like Bovine Serum Albumin (BSA) provide significant insights into these mechanisms. nih.gov
Fluorescence Quenching: The binding of methyl benzoate derivatives to BSA has been shown to cause quenching of the protein's intrinsic fluorescence. nih.gov BSA contains two tryptophan residues, Trp-134 on the surface and Trp-212 within a hydrophobic binding pocket, which are the primary sources of its fluorescence. nih.gov The quenching process is often found to be a static mechanism, which implies the formation of a stable, non-fluorescent complex between the ligand (the methyl benzoate derivative) and the protein in its ground state. nih.gov This formation of a 1:1 complex is a key indicator of a specific binding event. nih.gov
Binding Constants: Binding constants (K) quantify the affinity between a ligand and a protein. For methyl benzoate derivatives binding to BSA, these constants have been determined through absorption and fluorescence titration experiments. The values are typically in the order of 10⁴ M⁻¹, indicating a strong binding affinity in both the ground and excited states. nih.gov
Table 1: Binding Constants for Methyl Benzoate Derivatives with Bovine Serum Albumin (BSA)
| Interacting Molecules | Binding Constant (Ground State) (M⁻¹) | Binding Constant (Excited State) (M⁻¹) |
| Derivative I - BSA | (1.9 ± 0.1) × 10⁴ | (2.1 ± 0.1) × 10⁴ |
| Derivative II - BSA | (2.3 ± 0.1) × 10⁴ | (2.0 ± 0.1) × 10⁴ |
This table is generated based on data for representative methyl benzoate derivatives as described in the literature. nih.gov
Thermodynamic Parameters: The thermodynamic parameters associated with the binding event—enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG)—reveal the nature of the forces driving the interaction. For the binding of certain methyl benzoate derivatives to BSA, the determined thermodynamic parameters suggest that hydrogen bonding plays a predominant role in the binding phenomenon. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological efficacy.
Influence of Substituents on Biological Efficacy
The type and position of substituent groups on the benzoate ring can dramatically alter a molecule's binding affinity and, consequently, its biological activity. The addition of a methyl group, for instance, is a common strategy in medicinal chemistry. nih.gov
Typically, adding a methyl group increases a molecule's hydrophobicity, which can enhance its binding to biological targets. nih.gov However, the effect is highly dependent on the specific binding site. A methyl group that fits into a lipophilic pocket on the protein surface can significantly improve binding affinity. nih.gov For example, the introduction of a 2-methyl group can be particularly favorable if it projects into a hydrophobic region of the binding site. nih.gov Conversely, if the methyl group creates a steric conflict with amino acid residues in the binding pocket, it can diminish binding affinity. nih.gov The size of the substituent is also critical; a methyl group might be the optimal size to fill a cavity, whereas larger groups like halogens or a methoxy (B1213986) group could lead to a loss in activity. nih.gov
Table 2: Influence of Substituents on Binding Affinity
| Modification | Observation | Rationale |
| Addition of a methyl group into a lipophilic pocket | Favorable increase in binding affinity | Optimal fit and favorable hydrophobic interactions. nih.gov |
| Addition of a methyl group causing steric conflict | Decreased binding affinity | Unfavorable steric clashes with protein residues. nih.gov |
| Replacement of an optimal methyl group with larger substituents (e.g., halogens, methoxy) | Loss in activity | The substituent is too large to be accommodated in the binding cavity. nih.gov |
This table summarizes general principles from SAR studies. nih.gov
Conformational Analysis and Bioactivity
The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a target protein. Conformational analysis examines the spatial arrangement of atoms and the flexibility of the molecule.
The introduction of substituents can force changes in the molecule's conformation. For instance, adding two ortho-methyl groups to a phenyl ring attached to another ring system can induce the phenyl ring to rotate, making it perpendicular to the other ring. nih.gov This pre-organization of the molecule into a specific conformation can significantly enhance its binding activity if that conformation matches the geometry of the protein's binding site. nih.gov In one case, such a conformational change led to a more than thousand-fold enhancement of activity. nih.gov The dihedral angle between the aromatic ring and its side chains, such as the methyl ester group, is a key parameter in these analyses. researchgate.net A specific, rigid conformation can reduce the entropic penalty of binding, leading to a more favorable interaction.
Future Directions and Emerging Research Areas
Development of Novel Synthetic Pathways
The pursuit of more efficient, economical, and environmentally friendly methods for synthesizing Methyl 5-Amino-2-Methylbenzoate is a key area of ongoing research. Traditional synthetic routes are being challenged by innovative approaches that prioritize sustainability and atom economy.
One promising strategy is the application of green chemistry principles to the synthesis of aromatic amines and esters. This includes the use of solid acid catalysts, which can be recovered and reused, reducing waste and avoiding the environmental issues associated with traditional corrosive acid catalysts. mdpi.com For instance, the direct condensation of benzoic acids with methanol (B129727) using metallic Lewis acids is being explored as a more sustainable alternative to conventional esterification methods. mdpi.com
Another innovative approach is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology for the N-alkylation of amines with alcohols. This atom-economic process generates water as the only byproduct and utilizes readily available alcohols, which can be derived from renewable resources. rsc.org The development of efficient catalysts, such as those based on ruthenium or manganese, is crucial for the advancement of this technique. rsc.org
Furthermore, research into the biosynthesis of aminobenzoic acid and its derivatives from simple carbohydrates using microbial processes presents a sustainable alternative to petroleum-based synthesis. mdpi.com While not yet specific to this compound, this approach holds significant potential for the future production of a wide range of aromatic compounds. mdpi.com
| Synthetic Approach | Key Features | Potential Advantages |
| Solid Acid Catalysis | Utilizes recoverable and reusable catalysts. | Reduced waste, avoidance of corrosive acids, improved environmental profile. mdpi.com |
| Borrowing Hydrogen | Atom-economic N-alkylation of amines with alcohols. | Water as the sole byproduct, use of renewable feedstocks. rsc.org |
| Biosynthesis | Microbial conversion of simple carbohydrates. | Sustainable production from renewable resources, reduced reliance on fossil fuels. mdpi.com |
Advanced Spectroscopic Probes and Techniques
A deeper understanding of the structural and electronic properties of this compound is being achieved through the application of advanced spectroscopic techniques. These methods provide detailed insights into molecular structure, intermolecular interactions, and dynamics.
High-resolution spectroscopic techniques, such as laser-induced fluorescence (LIF), mass-resolved excitation spectroscopy (MRES), and hole-burning (HB) spectroscopy , have been successfully employed to study the isomeric structures and vibrational frequencies of closely related molecules like methyl-p-aminobenzoate. aip.org These techniques, when applied to this compound, can elucidate the fine details of its conformational landscape and the influence of substituent positions on its photophysical properties.
Advanced Nuclear Magnetic Resonance (NMR) techniques are also pivotal in the structural characterization of complex organic molecules. Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) , can establish correlations between protons and carbons, providing unambiguous assignments of all atoms in the molecule and confirming its connectivity. ipb.pt These methods are invaluable for distinguishing between isomers and for characterizing derivatives of this compound.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental investigation is a powerful paradigm in modern chemical research. This integrated approach provides a more comprehensive understanding of the properties and reactivity of this compound.
Density Functional Theory (DFT) calculations are increasingly used to complement experimental spectroscopic data. aip.org DFT can be used to predict molecular geometries, vibrational frequencies, and electronic properties, which aids in the interpretation of complex spectra and the identification of different isomers. aip.org For example, computational studies have been used to investigate the isomer structures and vibrational assignments of methyl-p-aminobenzoate-water complexes. aip.org
Computational methods are also employed to study reaction mechanisms. For instance, DFT and ab initio methods have been used to examine the mechanistic pathways for the aminolysis of methyl benzoate (B1203000), providing insights into transition state structures and energies. researchgate.netnih.gov Such studies can help in optimizing reaction conditions and designing more efficient synthetic routes.
Furthermore, computational thermochemistry, using methods like the G3(MP2)//B3LYP composite method, can be used to determine the thermodynamic properties of different isomers in the gas phase. nih.gov This information is crucial for understanding the relative stabilities of isomers and for predicting their behavior in various chemical processes. nih.gov
Exploration of New Biological Applications
While the biological profile of this compound itself is not extensively documented, research into its derivatives and related aminobenzoic acid compounds has revealed a wide range of potential therapeutic applications. This has spurred further investigation into the design and synthesis of novel derivatives with enhanced biological activity.
Derivatives of aminobenzoic acids have shown promise as antimicrobial and cytotoxic agents . mdpi.comnih.govresearchgate.net By creating Schiff bases through the reaction of 4-aminobenzoic acid with various aromatic aldehydes, researchers have developed compounds with significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), as well as potent antifungal properties. nih.govresearchgate.net Some of these derivatives have also exhibited notable cytotoxicity against cancer cell lines. nih.govresearchgate.net
Additionally, aminobenzoic acid derivatives have been investigated as antioxidants and cholinesterase inhibitors . researchgate.net The latter is particularly relevant for the development of drugs to treat neurodegenerative diseases like Alzheimer's disease. Molecular docking studies have been used to understand the binding modes of these compounds with cholinesterase enzymes, guiding the design of more potent inhibitors. researchgate.net
The exploration of new biological applications is a vibrant area of research, with the potential to lead to the development of new therapeutic agents based on the this compound scaffold.
| Potential Biological Application | Rationale |
| Antimicrobial | Derivatives of aminobenzoic acid have shown activity against bacteria and fungi. nih.govresearchgate.net |
| Anticancer | Some derivatives have demonstrated cytotoxicity against cancer cell lines. nih.govresearchgate.net |
| Neuroprotective | Derivatives have shown potential as cholinesterase inhibitors for neurodegenerative diseases. researchgate.net |
| Antioxidant | The aminobenzoic acid scaffold has been associated with antioxidant properties. researchgate.net |
Environmental and Sustainable Chemistry Considerations
The principles of sustainable chemistry are increasingly influencing the lifecycle of chemical compounds, from their synthesis to their environmental fate. For this compound, this involves developing greener synthetic processes and understanding its environmental impact.
As previously mentioned, the development of green synthetic methodologies is a major focus. This includes the use of renewable resources, atom-economic reactions, and recyclable catalysts to minimize waste and energy consumption. rsc.orgcitedrive.combenthamdirect.com The bioproduction of aminobenzoic acid from renewable feedstocks is a particularly promising long-term goal for sustainable manufacturing. mdpi.com
The environmental impact of this compound and its degradation products is another important consideration. While specific data for this compound is limited, research on related compounds can provide insights. For example, the study of the biosynthesis and degradation pathways of similar aromatic compounds in microorganisms can inform our understanding of how this compound might be broken down in the environment.
Future research will likely focus on a holistic assessment of the environmental footprint of this compound, including its biodegradability, potential for bioaccumulation, and aquatic toxicity. This information is essential for ensuring the responsible use and disposal of this compound and its derivatives.
Q & A
Q. What are effective synthetic routes for Methyl 5-Amino-2-Methylbenzoate, and how can reaction yields be optimized?
Methodological Answer:
- Esterification and functionalization : Start with 5-nitro-2-methylbenzoic acid, followed by esterification with methanol under acidic conditions (e.g., H₂SO₄ catalysis). Reduce the nitro group to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C).
- Optimization : Adjust reaction parameters:
- Yield improvement : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) .
Q. How can spectroscopic techniques (NMR, IR) be applied to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- Aromatic protons : Expect splitting patterns for substituents on the benzene ring (e.g., singlet for methyl at C2, multiplet for NH₂ at C5).
- Ester carbonyl : Signal at ~168–170 ppm in ¹³C NMR.
- Amine group : Broad peak at ~5 ppm in ¹H NMR (may shift due to hydrogen bonding).
- IR spectroscopy :
- Stretching vibrations for ester C=O (~1720 cm⁻¹) and N-H (~3350 cm⁻¹).
- Validate absence of nitro groups (no peaks at ~1520/1350 cm⁻¹ post-reduction).
- Reference standards : Compare with spectral data of structurally related compounds, such as methyl 5-chloroanthranilate .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-liquid extraction : Separate polar impurities using ethyl acetate and water.
- Recrystallization : Use ethanol/water (7:3 v/v) for high-purity crystals. Monitor crystal growth under controlled cooling (2–8°C) .
- Column chromatography : For complex mixtures, use silica gel with gradient elution (hexane → ethyl acetate). Collect fractions and analyze via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1).
- Quality control : Validate purity via melting point analysis (compare with literature values) and HPLC (≥95% purity threshold) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Crystal growth : Use slow evaporation of saturated solutions in ethanol or DMSO at 25°C.
- Data collection : Employ Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction.
- Structure refinement : Use SHELXL for small-molecule refinement. Validate geometry with PLATON (e.g., check for unusual bond angles or torsional strain) .
- Example : A related compound, methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate, was resolved using SHELX, revealing intramolecular hydrogen bonds between NH₂ and ester groups .
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT calculations : Use Gaussian or ORCA to model electronic properties.
- Fukui indices : Identify nucleophilic sites (e.g., amino group at C5).
- HOMO-LUMO analysis : Predict charge distribution and reactivity toward electrophiles.
- Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize force fields for amine and ester functionalities .
- Validation : Cross-reference computational results with experimental kinetic data (e.g., reaction rates with acylating agents) .
Q. How does steric hindrance from the methyl group influence the compound’s stability under varying pH conditions?
Methodological Answer:
- Hydrolytic stability testing :
- Acidic conditions (pH 2) : Monitor ester hydrolysis via HPLC. The methyl group at C2 may slow hydrolysis due to steric protection of the ester carbonyl.
- Basic conditions (pH 10) : Accelerated degradation expected; quantify products (e.g., 5-amino-2-methylbenzoic acid) via LC-MS.
- Kinetic studies : Use Arrhenius plots to determine activation energy for hydrolysis. Compare with unmethylated analogs to isolate steric effects .
Q. What strategies validate the biological activity of this compound in structure-activity relationship (SAR) studies?
Methodological Answer:
- Derivatization : Synthesize analogs (e.g., acylated amines, halogenated derivatives) to test pharmacological targets.
- In vitro assays :
- Data interpretation : Use molecular dynamics simulations to correlate substituent effects (e.g., methyl vs. morpholino groups) with bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
